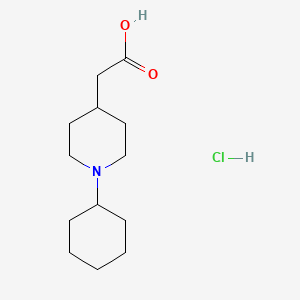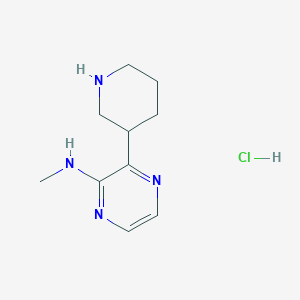![molecular formula C18H24BrN3O2 B1443641 4-(6-bromo-1H-benzo[d]imidazol-1-il)azepano-1-carboxilato de terc-butilo CAS No. 1251017-58-9](/img/structure/B1443641.png)
4-(6-bromo-1H-benzo[d]imidazol-1-il)azepano-1-carboxilato de terc-butilo
Descripción general
Descripción
tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate is a complex organic compound that features a benzoimidazole moiety substituted with a bromine atom and linked to an azepane ring
Aplicaciones Científicas De Investigación
tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence .
Mecanismo De Acción
are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . The derivatives of imidazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
The target of action of imidazoles can vary widely depending on the specific compound and its functional groups. Some imidazoles act on enzymes, receptors, or other proteins in the body, leading to various therapeutic effects .
The mode of action of imidazoles also depends on the specific compound. Some imidazoles may inhibit the function of certain enzymes, while others may act as agonists or antagonists at various receptors .
The biochemical pathways affected by imidazoles can be diverse, ranging from metabolic pathways to signal transduction pathways, depending on the specific targets of the compound .
The pharmacokinetics of imidazoles, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .
The result of action of imidazoles can include changes in cellular function, gene expression, or physiological responses, depending on the compound’s mode of action and biochemical pathways .
The action environment can influence the efficacy and stability of imidazoles. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate plays a significant role in biochemical reactions due to its unique structure. The benzoimidazole ring is known to interact with various enzymes and proteins, potentially inhibiting or modulating their activity. For instance, it may interact with enzymes involved in DNA replication and repair, such as topoisomerases, by binding to their active sites and altering their function . Additionally, the compound’s azepane ring could facilitate interactions with membrane proteins, influencing cellular signaling pathways.
Cellular Effects
The effects of tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate on cells are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit the activity of kinases involved in cell signaling, leading to altered phosphorylation states of key signaling proteins . This can result in changes in gene expression profiles, affecting processes such as cell proliferation, apoptosis, and differentiation. Furthermore, the compound’s impact on cellular metabolism could involve the inhibition of metabolic enzymes, leading to altered metabolite levels and fluxes.
Molecular Mechanism
At the molecular level, tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate exerts its effects through specific binding interactions with biomolecules. The benzoimidazole moiety can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the binding site . Additionally, the compound may interact with transcription factors, altering their ability to bind DNA and regulate gene expression. These interactions can lead to changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by selectively inhibiting target enzymes and modulating cellular processes. At higher doses, it may cause toxic or adverse effects, such as off-target enzyme inhibition or disruption of normal cellular functions . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
Tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in its metabolism and clearance from the body. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted . These metabolic interactions can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate is transported and distributed through interactions with transporters and binding proteins. The compound may be taken up by cells via specific transporters, such as organic anion transporters, and distributed to various cellular compartments . Its localization and accumulation can affect its activity and function, as well as its potential for off-target effects.
Subcellular Localization
The subcellular localization of tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common route includes the formation of the benzoimidazole core, followed by bromination and subsequent coupling with an azepane derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The bromine atom in the benzoimidazole ring can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoimidazole derivatives .
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl4-(1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate: Lacks the bromine substitution, which may affect its reactivity and binding properties.
tert-butyl4-(6-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties
Uniqueness
The presence of the bromine atom in tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate makes it unique compared to its analogs. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications .
Propiedades
IUPAC Name |
tert-butyl 4-(6-bromobenzimidazol-1-yl)azepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O2/c1-18(2,3)24-17(23)21-9-4-5-14(8-10-21)22-12-20-15-7-6-13(19)11-16(15)22/h6-7,11-12,14H,4-5,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBWCUNQQLDBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N2C=NC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


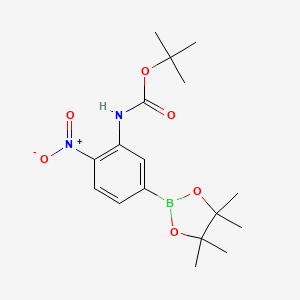
![N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1443559.png)

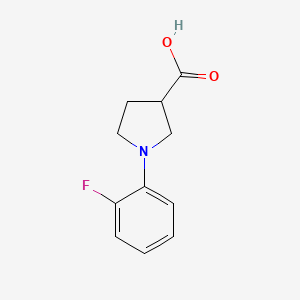

![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1443563.png)

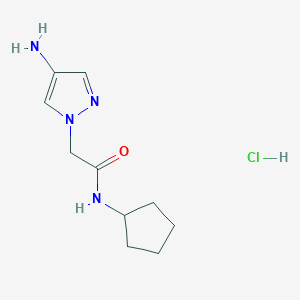
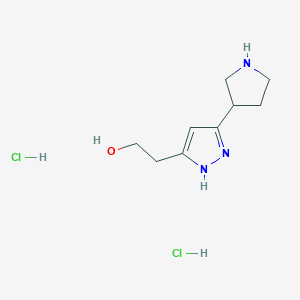

![N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide](/img/structure/B1443571.png)
